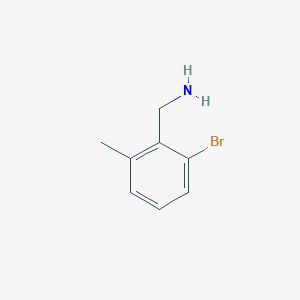

(2-Bromo-6-methylphenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Bromo-6-methylphenyl)methanamine is an organic compound with the molecular formula C8H10BrN. It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-methylphenyl)methanamine typically involves the bromination of 2-methylphenylmethanamine. The process can be carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and avoid over-bromination .

Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors to ensure precise control over reaction conditions. The bromination reaction is followed by purification steps such as distillation or recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-methylphenyl)methanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Major Products:

Substitution: Formation of (2-Iodo-6-methylphenyl)methanamine.

Oxidation: Formation of 2-bromo-6-methylbenzonitrile.

Reduction: Formation of 2-bromo-6-methylbenzylamine.

Scientific Research Applications

(2-Bromo-6-methylphenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromo-6-methylphenyl)methanamine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- (2-Bromo-6-fluoro-4-methylphenyl)methanamine

- (4-Bromo-2-methylphenyl)methanamine

- (2-Bromo-6-chlorophenyl)methanamine

Comparison: (2-Bromo-6-methylphenyl)methanamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity.

Biological Activity

(2-Bromo-6-methylphenyl)methanamine, also known as 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN, with a molecular weight of approximately 200.07 g/mol. The presence of the bromine atom in its structure enhances its reactivity, making it a useful intermediate in organic synthesis and medicinal chemistry.

1. Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an enzyme inhibitor. It has been noted for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, it may act as an inhibitor for CYP isoforms, impacting the pharmacokinetics of co-administered drugs.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found promising results, suggesting potential applications in treating bacterial infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better. Below is a comparison table:

| Compound Name | Similarity | Key Features |

|---|---|---|

| (2,6-Dibromophenyl)methanamine | 0.95 | Contains two bromine atoms, enhancing reactivity. |

| 1-(2-Bromophenyl)-N-methylmethanamine | 0.92 | Methyl substitution on nitrogen increases lipophilicity. |

| (4-Bromophenyl)methanamine hydrochloride | 0.89 | Different bromo substitution pattern on the aromatic ring. |

| (2-Bromophenyl)methanamine | 0.92 | Simpler structure without additional methyl groups. |

This table illustrates the distinctiveness of this compound through its specific bromo and methyl substitutions, influencing its chemical behavior and biological activity compared to similar compounds.

Study on Enzyme Inhibition

In one study focusing on enzyme inhibition, this compound was tested against various metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). The compound demonstrated effective inhibition with Ki values ranging from 2.53 nM to 25.67 nM against these enzymes, indicating its potential for therapeutic applications in conditions like glaucoma and Alzheimer's disease .

Anticancer Activity

Another significant area of research involves the anticancer properties of compounds related to this compound. In vitro studies have shown that derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) with IC50 values indicating low toxicity towards non-cancerous cells . These findings suggest that modifications to the compound's structure could enhance its efficacy as an anticancer agent.

Properties

CAS No. |

1001109-59-6 |

|---|---|

Molecular Formula |

C8H10BrN |

Molecular Weight |

200.08 g/mol |

IUPAC Name |

(2-bromo-6-methylphenyl)methanamine |

InChI |

InChI=1S/C8H10BrN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 |

InChI Key |

IYRIWDCPCQASJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.